molecular formula C15H21N3 B1283814 3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine CAS No. 926244-63-5

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B1283814
CAS No.: 926244-63-5
M. Wt: 243.35 g/mol
InChI Key: OAWVYLVXYFMRJE-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine: is an organic compound with a complex structure that includes a pyrazole ring substituted with tert-butyl and 2,4-dimethylphenyl groups

Properties

IUPAC Name

5-tert-butyl-2-(2,4-dimethylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-10-6-7-12(11(2)8-10)18-14(16)9-13(17-18)15(3,4)5/h6-9H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWVYLVXYFMRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The fundamental step in the synthesis is the construction of the pyrazole ring. The most versatile and widely employed method involves the condensation of hydrazine derivatives with β-dicarbonyl compounds or β-ketonitriles:

  • Hydrazine Derivative: 2,4-dimethylphenylhydrazine is typically used as the hydrazine source, providing the 2,4-dimethylphenyl substituent on the pyrazole nitrogen.

  • β-Dicarbonyl or β-Ketonitrile: The reaction with tert-butyl acetoacetate or related compounds introduces the tert-butyl group and facilitates ring closure.

This condensation proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming hydrazones, which cyclize to yield the pyrazole ring with the amino group at the 5-position.

Introduction of the tert-Butyl Group

The tert-butyl substituent can be introduced either by:

  • Using tert-butyl-substituted β-dicarbonyl precursors (e.g., tert-butyl acetoacetate) in the initial condensation step, or

  • Alkylation of the pyrazole ring with tert-butyl halides under basic conditions (e.g., potassium carbonate as base), although the former is more common for regioselectivity and yield.

Detailed Preparation Methodology

Stepwise Synthetic Route

Step Reaction Conditions Notes
1 Condensation of 2,4-dimethylphenylhydrazine with tert-butyl acetoacetate Acidic medium, reflux, 3–5 hours (optimal ~4 hours) Forms pyrazole ring with tert-butyl at 3-position and 2,4-dimethylphenyl at 1-position
2 Isolation of crude pyrazole intermediate Cooling, filtration Crude product often purified by recrystallization
3 Purification by recrystallization Isopropanol-water (2:1 v/v), reflux 30 min, cool to room temp Enhances purity and yield by precipitating white solid
4 Optional substitution or functional group modifications Alkylation or reduction as needed Tailored to specific derivatives or further functionalization

Alternative Synthetic Approaches

β-Ketonitrile Condensation

An alternative route involves β-ketonitriles reacting with hydrazines to form 5-aminopyrazoles. This method is versatile and efficient, avoiding some troublesome intermediates:

  • The hydrazine attacks the carbonyl to form hydrazones, which cyclize onto the nitrile carbon to yield the 5-aminopyrazole core.

  • This approach is suitable for combinatorial synthesis and library generation for drug screening.

One-Pot Reductive Amination

For related pyrazole amines, one-pot condensation/reduction sequences have been reported:

  • Starting from pyrazolyl amines and aldehydes, in situ formation of imines followed by reduction yields substituted pyrazol-5-amines efficiently without isolating intermediates.

  • This method is operationally simple and time-saving but may require adaptation for the specific tert-butyl and 2,4-dimethylphenyl substituents.

Reaction Conditions and Yields

Parameter Typical Conditions Effect on Yield and Purity
Reaction Time 3–5 hours reflux Optimal at ~4 hours for maximum yield (~70–85%)
Solvent Water or isopropanol-water mixture Reduces organic solvent use, improves environmental profile
Temperature Reflux (~80–100°C) Ensures complete reaction and cyclization
Reducing Agent Added during hydrazine preparation Prevents oxidation, increases yield and purity
Purification Recrystallization from isopropanol-water Enhances purity to >95%

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Characteristic singlet for tert-butyl protons at δ ~1.3 ppm; aromatic protons of 2,4-dimethylphenyl appear between δ 6.8–7.5 ppm.

  • IR Spectroscopy: N-H stretching at 3250–3350 cm⁻¹ confirms amine; C-N stretching at 1250–1350 cm⁻¹ confirms pyrazole ring.

  • Mass Spectrometry: Molecular ion peak at m/z 243.35 (M+H)+; fragmentation patterns consistent with loss of tert-butyl group.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Advantages Limitations
Condensation of 2,4-dimethylphenylhydrazine + tert-butyl acetoacetate 2,4-dimethylphenylhydrazine, tert-butyl acetoacetate Acidic reflux condensation High yield, regioselective, scalable Requires hydrazine preparation, reflux time
β-Ketonitrile + hydrazine condensation β-Ketonitrile derivatives, hydrazines Cyclization via hydrazone intermediate Versatile, suitable for combinatorial synthesis May require nitrile precursors, less direct
One-pot reductive amination Pyrazolyl amine + aldehyde Imine formation + reduction Operationally simple, time-efficient Needs adaptation for specific substituents

Research Findings and Industrial Relevance

  • The water-phase reaction with reducing agents reduces environmental impact and operational complexity, making it industrially attractive.

  • Continuous flow and automated synthesis systems can optimize yields and purity for large-scale production.

  • The compound’s unique substitution pattern demands careful control of reaction conditions to avoid regioisomeric impurities.

This comprehensive analysis of preparation methods for 3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine integrates diverse research findings and practical considerations, providing a professional and authoritative resource for synthetic chemists and industrial practitioners.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine group.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-{[3-(1-methylethyl)[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl}benzyl)urea: This compound has a similar pyrazole core but with different substituents, leading to different properties and applications.

    2,4-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound, sharing the 2,4-dimethylphenyl group.

Uniqueness

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Biological Activity

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H21N3
  • Molecular Weight : 243.35 g/mol
  • CAS Number : 926244-63-5

The compound features a pyrazole ring substituted with a tert-butyl group and a 2,4-dimethylphenyl group, contributing to its unique chemical properties and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions often involve:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways and lead to therapeutic effects.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit promising antitumor properties. For instance:

  • A study highlighted that certain pyrazole derivatives effectively inhibit BRAF(V600E), a common mutation in melanoma, showcasing their potential as anticancer agents .
  • The compound's structural characteristics may enhance its ability to target cancer cells selectively.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties:

  • It has shown efficacy in reducing inflammation by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Antibacterial Activity

The compound also demonstrates antibacterial properties:

  • Certain studies have reported that pyrazole derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Case Studies

  • Antitumor Study :
    • A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin .
  • Anti-inflammatory Research :
    • In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was found to significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntitumor, Anti-inflammatoryEnzyme inhibition
1-(3-tert-butyl-1-phenyl)-1H-pyrazol-5-aminesAntibacterialReceptor binding
Pyrazole-based COX inhibitorsAnti-inflammatoryCOX inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols starting from substituted pyrazole precursors. For example, condensation of tert-butylamine with 2,4-dimethylphenyl-substituted pyrazole intermediates under basic conditions (e.g., triethylamine in ethanol) is a common approach. Optimization of reaction time, temperature (typically 80–120°C), and stoichiometry of reactants is critical to achieving yields >70% .
  • Key Variables : Catalytic agents (e.g., POCl₃ for cyclization) and solvent polarity significantly affect regioselectivity and purity. Impurities often arise from incomplete substitution at the pyrazole C3/C5 positions, requiring column chromatography for isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : The tert-butyl group exhibits a singlet at δ ~1.3 ppm (¹H) and ~29–35 ppm (¹³C). Aromatic protons from the 2,4-dimethylphenyl moiety appear as distinct multiplets between δ 6.8–7.5 ppm .
  • IR Spectroscopy : Stretching vibrations for N-H (3250–3350 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the amine and pyrazole backbone .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 257.2 (C₁₅H₂₁N₃), with fragmentation patterns indicating loss of the tert-butyl group (m/z 200–210) .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A purity threshold of ≥95% is recommended for biological assays. Melting point analysis (expected range: 145–150°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) provide additional validation .

Advanced Research Questions

Q. What strategies are employed to resolve tautomeric ambiguity in the pyrazole ring during crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For this compound, the tert-butyl group’s steric bulk stabilizes the 1H-pyrazole tautomer. SHELX software (e.g., SHELXL for refinement) is used to model electron density maps, with hydrogen bonding networks (N-H⋯N) confirming the amine’s position .
  • Data Interpretation : Torsional angles between the pyrazole ring and aryl substituents (e.g., dihedral angles <10°) indicate planarity, reducing tautomeric ambiguity .

Q. How do substituents on the aryl group influence the compound’s biological activity, and what computational tools predict binding affinities?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Substituents like methyl groups at the 2,4-positions enhance lipophilicity (logP ~3.5), improving membrane permeability. Docking studies (AutoDock Vina, Schrödinger Suite) against targets like p38 MAPK (involved in TNF-α signaling) predict binding modes via hydrophobic interactions with the tert-butyl group .
  • In Vitro Assays : IC₅₀ values from kinase inhibition assays (e.g., ELISA-based) are compared with computational predictions to validate models .

Q. What experimental and computational approaches are used to analyze potential genotoxicity or metabolic stability?

  • Methodology :

  • Ames Test : Metabolic activation with S9 liver fractions identifies mutagenic intermediates.
  • CYP450 Inhibition : LC-MS/MS quantifies metabolite formation (e.g., hydroxylation at the tert-butyl group).
  • DFT Calculations : Gaussian 09 models HOMO/LUMO gaps to predict reactivity with DNA bases or oxidative enzymes .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for similar pyrazole derivatives: How should researchers reconcile these differences?

  • Analysis : Yield variations (e.g., 50–85%) often stem from divergent purification methods (e.g., recrystallization vs. flash chromatography) or solvent choices. For instance, ethanol vs. DMF may alter reaction kinetics due to polarity effects .
  • Resolution : Controlled reproducibility studies under inert atmospheres (N₂/Ar) and standardized workup protocols are recommended to minimize batch-to-batch variability .

Safety and Handling

Q. What safety protocols are essential when handling intermediates like 2,4-dimethylphenylhydrazine during synthesis?

  • Methodology :

  • PPE : Gloves, lab coats, and fume hoods are mandatory due to potential carcinogenicity.
  • First Aid : Immediate decontamination with water for skin contact and activated charcoal for ingestion, per OSHA guidelines .

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